molecular formula C11H16ClN3O B15056425 4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15056425
M. Wt: 241.72 g/mol
InChI Key: BCMIVRUSERCOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrimidine derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyClNzOw\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the chloro group and the pyrrolidine moiety suggests potential for interaction with biological targets.

Research indicates that pyrimidine derivatives can modulate various biological pathways. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinase Activity : Similar compounds have shown inhibitory effects on various kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of pyrimidine derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that compounds structurally related to this compound can significantly inhibit cell proliferation in various cancer cell lines such as A431 vulvar epidermal carcinoma cells .
CompoundCell LineIC50 (µM)
This compoundA431X.XX
Related Compound AA431Y.YY

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This is supported by findings that similar pyrimidine derivatives blocked the activity of Lck, a key kinase involved in inflammatory signaling pathways .

Antimicrobial Activity

Pyrimidine derivatives have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may possess such activity, warranting further investigation into its mechanism against specific bacterial strains.

Case Studies and Research Findings

Recent research has focused on synthesizing novel pyrimidine derivatives and evaluating their biological activities:

  • Synthesis and Evaluation : A study synthesized several pyrimidine analogs and assessed their anti-cancer activity using MTT assays. The results indicated that certain modifications to the pyrimidine structure enhanced cytotoxicity against cancer cells .
  • Pharmacological Profiling : Pharmacological studies revealed that compounds with similar structures exhibited significant inhibition of key enzymes involved in cancer metabolism, suggesting a viable pathway for drug development targeting metabolic pathways in tumors .

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

4-chloro-5-(2-methoxyethyl)-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C11H16ClN3O/c1-16-7-4-9-8-13-11(14-10(9)12)15-5-2-3-6-15/h8H,2-7H2,1H3

InChI Key

BCMIVRUSERCOFS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CN=C(N=C1Cl)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.